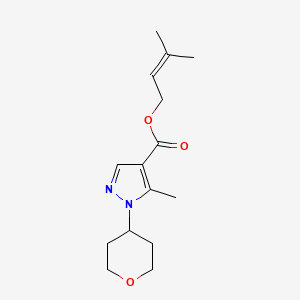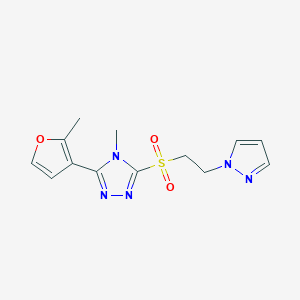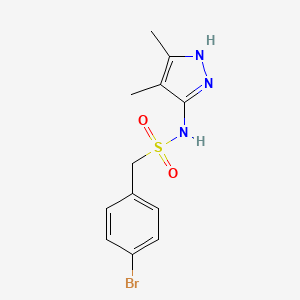
3-Methylbut-2-enyl 5-methyl-1-(oxan-4-yl)pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbut-2-enyl 5-methyl-1-(oxan-4-yl)pyrazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific research community. It is a synthetic analogue of the natural compound jasmonate, which is known to play a crucial role in plant growth and development. The synthetic compound has been found to have various applications in scientific research, particularly in the field of biochemistry and molecular biology.
Mécanisme D'action
The mechanism of action of 3-Methylbut-2-enyl 5-methyl-1-(oxan-4-yl)pyrazole-4-carboxylate involves the activation of jasmonate signaling pathways. The compound binds to and activates jasmonate receptors, which in turn activate downstream signaling pathways that regulate gene expression and stress responses. This mechanism is similar to that of natural jasmonates, which are known to play a crucial role in plant growth and development.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to regulate the expression of genes involved in stress responses, cell growth, and differentiation. The compound has also been found to have anti-inflammatory properties and has been used in studies related to the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-Methylbut-2-enyl 5-methyl-1-(oxan-4-yl)pyrazole-4-carboxylate in lab experiments is its synthetic nature, which allows for precise control over its concentration and purity. The compound is also stable and can be easily stored for long periods of time. However, one of the limitations of using the compound is its relatively high cost, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-Methylbut-2-enyl 5-methyl-1-(oxan-4-yl)pyrazole-4-carboxylate. One area of research is the development of more efficient synthesis methods that can reduce the cost of the compound. Another area of research is the study of the compound's potential use in the treatment of inflammatory diseases and cancer. Additionally, the compound's role in regulating gene expression and stress responses in plants is an area of research that is still being explored.
Méthodes De Synthèse
The synthesis of 3-Methylbut-2-enyl 5-methyl-1-(oxan-4-yl)pyrazole-4-carboxylate involves the condensation of 5-methyl-1-(oxan-4-yl)pyrazole-4-carboxylic acid with 3-methylbut-2-en-1-ol in the presence of a catalyst. The reaction yields the desired product, which is then purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
3-Methylbut-2-enyl 5-methyl-1-(oxan-4-yl)pyrazole-4-carboxylate has been extensively studied for its various applications in scientific research. It has been found to have a significant impact on plant growth and development, particularly in the regulation of gene expression and stress responses. The compound has also been used in studies related to cancer research, where it has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
3-methylbut-2-enyl 5-methyl-1-(oxan-4-yl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11(2)4-9-20-15(18)14-10-16-17(12(14)3)13-5-7-19-8-6-13/h4,10,13H,5-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEYDKGFLABSPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCOCC2)C(=O)OCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1R,2R)-1-N,2-N-bis[(3-methylpyridin-2-yl)methyl]cyclopropane-1,2-dicarboxamide](/img/structure/B7679174.png)
![N-[1-[(4-hydroxy-3-methoxyphenyl)methyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7679181.png)

![1-(4-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-thiophen-2-ylpropan-1-one;hydrochloride](/img/structure/B7679210.png)
![2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]-N-methylacetamide](/img/structure/B7679218.png)
![4-[[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]methyl]benzamide](/img/structure/B7679220.png)
![N-[2-[(4-hydroxy-3-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-5-yl]acetamide](/img/structure/B7679221.png)

![3-(2-fluorophenyl)-5-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]-1H-1,2,4-triazole](/img/structure/B7679247.png)
![4-[[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7679262.png)
![2-Methoxy-4-[[4-(oxan-4-yl)piperazin-1-yl]methyl]phenol](/img/structure/B7679268.png)
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-[2-(4-methylpyrazol-1-yl)ethyl]urea](/img/structure/B7679276.png)
![5-[(5-Bromothiophen-3-yl)methylsulfonylmethyl]-1-methylpyrazole](/img/structure/B7679288.png)

